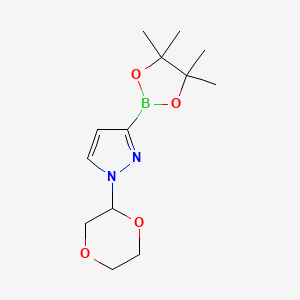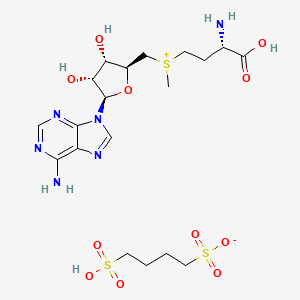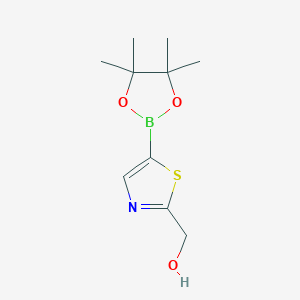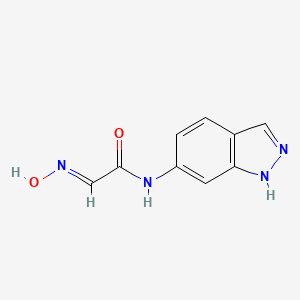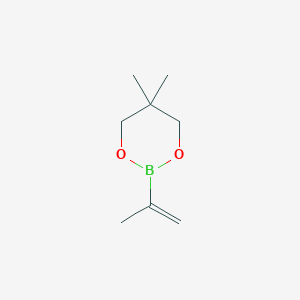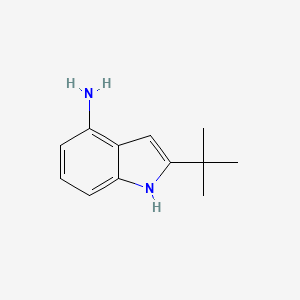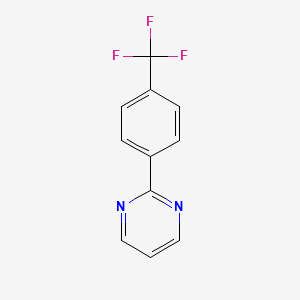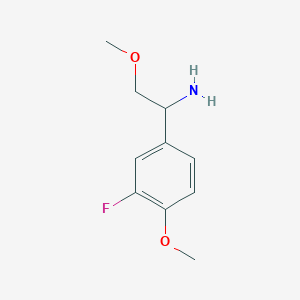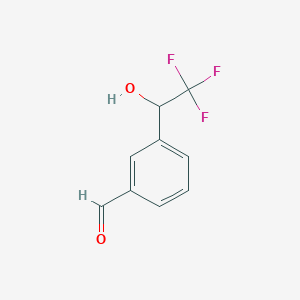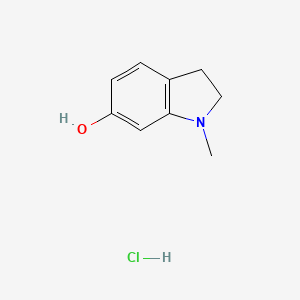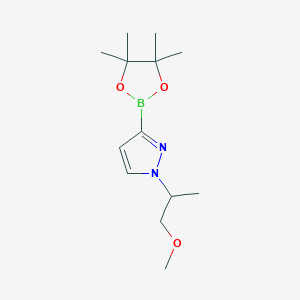![molecular formula C10H10FNO B12968702 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12968702.png)
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is a fluorinated heterocyclic compound. It is part of the benzo[c]azepine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom in the structure often enhances the compound’s stability and bioavailability, making it a valuable target for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorinated aniline derivative, the compound can be synthesized through a series of steps including acylation, cyclization, and reduction reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up and often use continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- 7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine
- 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
Uniqueness
Compared to similar compounds, 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is unique due to its specific fluorine substitution, which enhances its stability and bioavailability. This makes it a more attractive candidate for drug development and other applications .
Propriétés
Formule moléculaire |
C10H10FNO |
|---|---|
Poids moléculaire |
179.19 g/mol |
Nom IUPAC |
7-fluoro-2,3,4,5-tetrahydro-2-benzazepin-1-one |
InChI |
InChI=1S/C10H10FNO/c11-8-3-4-9-7(6-8)2-1-5-12-10(9)13/h3-4,6H,1-2,5H2,(H,12,13) |
Clé InChI |
IOAZVRUJVZKAKM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2)F)C(=O)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


